molecular formula C12H14O3 B1359911 1-Phenylethyl acetoacetate CAS No. 40552-84-9

1-Phenylethyl acetoacetate

Cat. No. B1359911
CAS RN: 40552-84-9
M. Wt: 206.24 g/mol
InChI Key: GSBJXOIVIOYPOW-UHFFFAOYSA-N
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Description

1-Phenylethyl acetoacetate is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.2378 . The IUPAC name for this compound is 1-Phenylethyl 3-oxobutanoate .


Synthesis Analysis

The synthesis of 1-Phenylethyl acetoacetate can be achieved through enzymatic reactions. The reaction conditions involve the use of rhizopus niveus lipase, Pseudomonas sp. lipoprotein lipase, Candida antarctica lipase B immobilized on acrylic resin, and Carica papaya protease in toluene at 40 degrees Celsius for 48 hours .


Molecular Structure Analysis

The molecular structure of 1-Phenylethyl acetoacetate consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1-Phenylethyl acetoacetate are complex and involve multiple steps. These include the formation of an enolate, SN2 reactions of the enolate with alkyl halides, and decarboxylation .


Physical And Chemical Properties Analysis

1-Phenylethyl acetoacetate has a molecular weight of 206.2378 . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

  • Enzymatic Resolution and Synthesis

    • 1-Phenylethyl acetoacetate is used in the enzymatic resolution of secondary alcohols and acetoacetates, employing lipases and diketene in organic media for selective catalysis (Suginaka, Hayashi, & Yamamoto, 1996). This approach is also applicable to various other compounds, demonstrating its versatility in chemical synthesis.
  • Catalysis in Organic Synthesis

    • The compound plays a role in the one-pot synthesis of R-1-phenylethyl acetate, starting from hydrogenation of acetophenone and subsequent acylation, using a metal-supported catalyst and an immobilized lipase (Mäki-Arvela et al., 2009). This demonstrates its use in complex chemical reactions involving multiple steps and catalysts.
  • Natural Occurrence and Identification

    • 1-Phenylethyl acetoacetate has been identified in natural sources such as clove buds and clove essential oil, confirming its presence in nature and potential for use in natural product synthesis (Gassenmeier et al., 2017).
  • Biocatalysis Using Deep-Sea Bacteria

    • Enzymatic resolution of (±)-1-phenylethyl acetate is achieved using extracellular proteases from deep-sea bacterium Bacillus sp. DL-2, yielding optically pure enantiomers of phenylethanol and its ester derivative (Dong et al., 2019). This highlights the role of 1-Phenylethyl acetoacetate in biotechnological applications and enantiomer separation.
  • Synthesis of Luminescent Materials

    • In the synthesis of graphene oxide/rare-earth complex hybrid luminescent materials, 1-Phenylethyl acetoacetate serves as a ligand for Eu3+ ions, indicating its utility in the development of advanced materials with potential applications in medicine and technology (Zhao et al., 2016).
  • Chemiluminescence Studies

    • The thermolysis of 1-phenylethylperoxyacetate, a related compound, has been studied for its
    chemiluminescence properties. This research sheds light on the potential applications of 1-Phenylethyl acetoacetate and its derivatives in chemiluminescent reactions and the development of light-emitting materials .
  • Flavor and Fragrance Industry Applications

    • 1-Phenylethyl acetoacetate is involved in the enzymatic synthesis of flavor esters such as 2-phenylethyl acetate, widely used in perfumes, cosmetics, and food products. The enzymatic process offers a more sustainable and safe pathway for producing these compounds (Bayout et al., 2020).
  • Oxidative Free-Radical Cyclizations

    • The compound is used in manganese(III)-based oxidative free-radical cyclizations, a process important in synthetic organic chemistry for the formation of complex molecular structures (Snider & Zhang, 1992).

properties

IUPAC Name

1-phenylethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)8-12(14)15-10(2)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBJXOIVIOYPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885807
Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethyl acetoacetate

CAS RN

40552-84-9
Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40552-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
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Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
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Record name Butanoic acid, 3-oxo-, 1-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylethyl acetoacetate
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Synthesis routes and methods

Procedure details

In this example, procedure of transestrification of methyl acetoacetate with 1-phenyl ethanol is described. A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of 1-phenyl ethanol and 100 mg of sulfated tin oxide catalyst in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford 1-phenylethyl acetoacetate as a viscous colorless liquid in 97% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Suginaka, Y Hayashi, Y Yamamoto - Tetrahedron: Asymmetry, 1996 - Elsevier
… 1-Phenylethanol la was chosen for initial optimiTntlon study and reacted with diketene to give 1phenylethyl acetoacetate 2a in the presence of PPL (porcine pancreas lipase, Sigma, …
Number of citations: 43 www.sciencedirect.com
C Wiśniewska, D Koszelewski, M Zysk… - European Journal of …, 2015 - Wiley Online Library
Reaction of alcohols with ethyl and tert‐butyl acetoacetate catalyzed by a combination of commercially available enzymes is shown to be a convenient method for the preparation of a …
T Hudlicky, T Tsunoda, KG Gadamasetti… - The Journal of …, 1991 - ACS Publications
Several racemic alcohols were converted totheir/3-keto esters with diketene, and the resulting compounds were subjected tokinetic resolution by means of bakers’ yeast. The unreacted …
Number of citations: 30 pubs.acs.org
KI BEYNON, DH HUTSON… - … Reviews: Residues of …, 2013 - books.google.com
… These results characterise the major biotransformation of crotoxyphos as hydrolysis to dimethyl phosphate and 1-phenylethyl acetoacetate (29): …
Number of citations: 0 books.google.com
G Chelucci - Tetrahedron: Asymmetry, 1996
Number of citations: 0

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